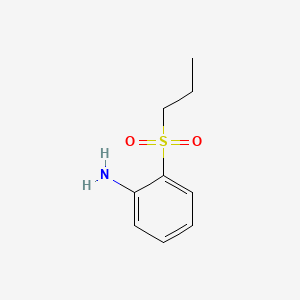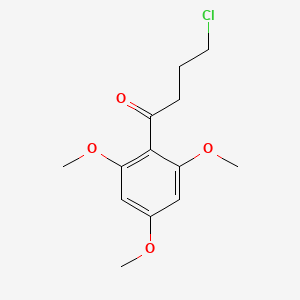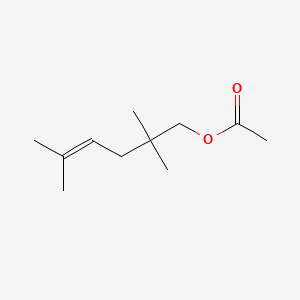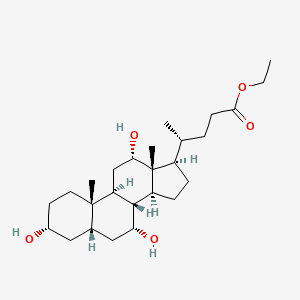
Ethyl cholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cholate is a chemical compound with the molecular formula C26H44O5 . It is also known by other names such as Cholic acid ethyl ester and Ethyl (3α,5β,7α,12α)-3,7,12-trihydroxycholan-24-oate .
Synthesis Analysis
Polymers containing cholic acid pendant groups, a major bile acid synthesized in the liver from cholesterol, have been synthesized. Random copolymers derived from 2-(methacryloyloxy)-ethyl cholate (MAECA) with polyethylene glycol methyl ether methacrylate (PEGMA) and N,N-dimethylaminoethyl methacrylate (DMAEMA) have been synthesized by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis
The molecular structure of this compound consists of a hydrophobic and a rigid steroid nucleus, to which are attached a hydrophilic hydroxyl group and a flexible acidic aliphatic side chain . The steroidal core of this compound constitutes a saturated cyclopentanoperhydrophenanthrene skeleton, consisting of three six-membered (A, B, and C) and one five-membered ring (D) .Chemical Reactions Analysis
The selective oxidation of ethyl 3α,7α,12α-trihydroxy−5β-cholanate with chromium trioxide in acetic acid at −7 to 0°C and reaction of hydrolysis involve forming the 3α,12α-dihydroxy−7–keto−5β-cholanic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 436.625 Da and a mono-isotopic mass of 436.318878 Da .Applications De Recherche Scientifique
1. Nanotechnology and Material Science
Ethyl cholate derivatives have been utilized in the development of nanoscale materials. For instance, amino-functionalized cholic acid, closely related to this compound, has been used to create amide-linked oligomeric cholates. These cholates fold into helical structures with nanometer-sized hydrophilic internal cavities, useful in materials science for creating unique molecular structures (Zhao & Zhong, 2005). Another example is the development of amphiphilic copolymers containing hydrophobic cholate pendants, demonstrating ionophoric activity and potential for molecular recognition applications (Sahoo et al., 2021).
2. Biomedical Research
In the field of biomedical research, cholate derivatives have been explored for their potential in drug delivery systems. Polymeric micelles made from block copolymers containing oligocholate hydrophobes have been studied for their unique properties, such as time-dependent shrinkage, which could be advantageous in targeted drug delivery (Wu et al., 2011). Additionally, cholic acid derivatives like this compound have been used in the synthesis of size-tunable cage compounds with potential applications in drug delivery and molecular recognition (Peng et al., 2014).
3. Chemical and Biological Studies
This compound and its derivatives have been a subject of interest in various chemical and biological studies. For example, the metabolism of bile acid analogues, such as 7,β-methyl-cholic acid, provides insights into the biological processing of these compounds (Kuroki et al., 1987). Furthermore, the synthesis of thermo- and pH-responsive random copolymers containing cholic acid moieties, like this compound, offers valuable information for designing responsive materials (Pal et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
47676-48-2 |
|---|---|
Formule moléculaire |
C26H44O5 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
ethyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C26H44O5/c1-5-31-23(30)9-6-15(2)18-7-8-19-24-20(14-22(29)26(18,19)4)25(3)11-10-17(27)12-16(25)13-21(24)28/h15-22,24,27-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 |
Clé InChI |
FPDXMWHJGOCDQJ-HZAMXZRMSA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Autres numéros CAS |
47676-48-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




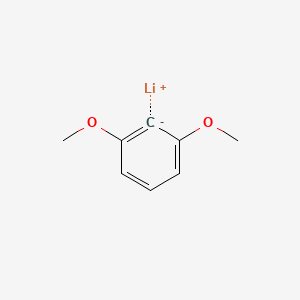
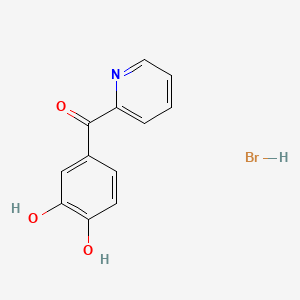
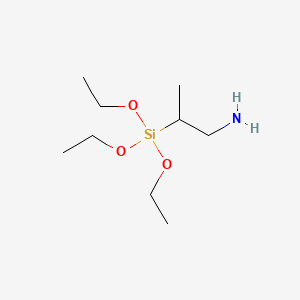
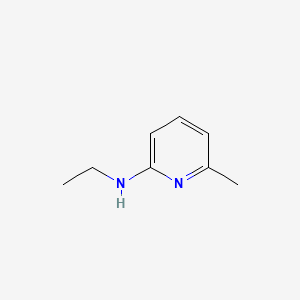

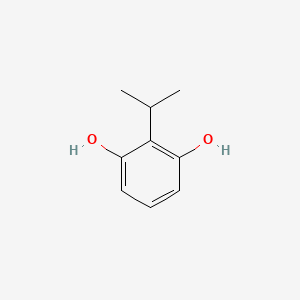
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)
![N-[2-(4,5-Dihydro-2-pentadecyl-1H-imidazol-1-YL)ethyl]hexadecan-1-amide](/img/structure/B1623358.png)
